4-(4-fluorobenzenesulfonyl)-2-phenyl-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine
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Overview
Description
4-(4-fluorobenzenesulfonyl)-2-phenyl-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine is a complex organic compound that features a combination of fluorobenzene, sulfonyl, phenyl, pyridine, and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzenesulfonyl)-2-phenyl-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine typically involves multi-step organic reactionsThe final step often involves the coupling of the pyridine moiety under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorobenzenesulfonyl)-2-phenyl-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzene and pyridine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
4-(4-fluorobenzenesulfonyl)-2-phenyl-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(4-fluorobenzenesulfonyl)-2-phenyl-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl-containing oxazoles and pyridine derivatives, such as:
- 4-(trifluoromethyl)benzenesulfonyl chloride
- 2-phenyl-4-(pyridin-3-yl)-1,3-oxazole
- N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine .
Uniqueness
The uniqueness of 4-(4-fluorobenzenesulfonyl)-2-phenyl-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-2-phenyl-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3S/c22-17-8-10-18(11-9-17)29(26,27)21-20(24-14-15-5-4-12-23-13-15)28-19(25-21)16-6-2-1-3-7-16/h1-13,24H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZMAXLCLLCADD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CN=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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